molecular formula C9H17ClO B13198091 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane

1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane

Cat. No.: B13198091
M. Wt: 176.68 g/mol
InChI Key: QLQXDEXDERZZEO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane is a bicyclic organic compound featuring a cyclopentane ring substituted with both a chloromethyl (-CH₂Cl) and an ethoxymethyl (-CH₂OCH₂CH₃) group on the same carbon atom. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the electronegative chlorine atom and the ether oxygen, as well as steric effects from the bulky substituents.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-(chloromethyl)-1-(ethoxymethyl)cyclopentane

InChI

InChI=1S/C9H17ClO/c1-2-11-8-9(7-10)5-3-4-6-9/h2-8H2,1H3

InChI Key

QLQXDEXDERZZEO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCCC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C${8}$H${15}$ClO
Molecular Weight 166.66 g/mol
IUPAC Name This compound
CAS Number [Not specified]

The compound features a cyclopentane ring substituted with chloromethyl and ethoxymethyl groups, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of more complex molecules with enhanced biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, chloromethyl derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. Studies investigating the structure-activity relationship (SAR) of related compounds have highlighted the importance of substituents in modulating antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits some cytotoxic effects on cancer cell lines, further studies are required to determine its selectivity and mechanism of action.

Study 1: Synthesis and Antimicrobial Evaluation

A study published in a peer-reviewed journal synthesized various chloromethyl derivatives, including this compound, and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed moderate inhibitory effects, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Cytotoxic Effects on Tumor Cells

In another investigation, researchers assessed the cytotoxic effects of this compound on several human tumor cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), with IC$_{50}$ values indicating potential as an anticancer agent. Further mechanistic studies are warranted to elucidate its action pathways.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The presence of both chlorine and ethoxy groups in the target compound increases polarity compared to non-polar analogs like 1-Ethyl-1-methylcyclopentane . However, it is less polar than 1-(Chloromethyl)cyclopentane-1-carbaldehyde, which contains an aldehyde group .
  • Boiling Point : The ethoxymethyl group likely elevates the boiling point relative to simpler chlorinated cyclopentanes (e.g., Chlorocyclopentane at 114°C ).

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